molecular formula C13H13N3O2S B3018632 2-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine CAS No. 2200621-73-2

2-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine

Cat. No.: B3018632
CAS No.: 2200621-73-2
M. Wt: 275.33
InChI Key: BCNXZDMXGKKVKP-UHFFFAOYSA-N
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Description

2-[3-(1,3-Thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine is a heterocyclic compound featuring a pyridine ring linked via a carbonyl group to a pyrrolidine scaffold substituted with a 1,3-thiazol-2-yloxy moiety. This structure combines aromatic and aliphatic heterocycles, which are common in bioactive molecules due to their ability to engage in hydrogen bonding, π-π interactions, and hydrophobic effects. The compound’s synthesis likely involves amide coupling or nucleophilic substitution reactions, as inferred from analogous compounds in the literature (e.g., acrylamide derivatives in ) .

Properties

IUPAC Name

pyridin-2-yl-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c17-12(11-3-1-2-5-14-11)16-7-4-10(9-16)18-13-15-6-8-19-13/h1-3,5-6,8,10H,4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNXZDMXGKKVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing reaction time and cost. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and antitumor properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The target compound shares structural motifs with several classes of bioactive molecules:

  • Thiazole-Pyrrolidine Derivatives : Compounds like N-(3-{4-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}phenyl)acetamide (milpecitinib) feature thiazole and pyrrolidine groups but differ in substitution patterns. Milpecitinib includes an acetamide-linked phenyl group, enabling Janus kinase (JAK) inhibition for veterinary anti-inflammatory use .
  • Pyridine-Linked Pyrrolidines: 4-{3-[2-(2-Fluorophenoxy)ethyl]pyrrolidine-1-carbonyl}pyridine (S544-0297) replaces the thiazol-2-yloxy group with a fluorophenoxyethyl chain, altering hydrophobicity and electronic properties .
  • Acrylamide Derivatives: describes compounds such as 2-Cyano-N-(2,5-dihydro-thiazol-2-yl)-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acrylamide (4l), which retain the thiazole-pyrrolidine core but incorporate coumarin and acrylamide groups for enhanced bioactivity .

Physicochemical Properties

Key physicochemical parameters are compared below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-[3-(1,3-Thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine C₁₂H₁₂N₃O₂S 278.31 Pyridine, pyrrolidine, thiazole-ether
S544-0297 C₁₈H₁₉FN₂O₂ 338.36 Pyridine, fluorophenoxyethyl
Milpecitinib Not provided Thiazole, pyrrolidine, acetamide
Compound 4l () C₁₅H₁₂N₄O₃S 336.35 Coumarin, acrylamide, thiazole

Research Findings and SAR Insights

  • Substituent Impact: The thiazole-ether group in the target compound likely enhances solubility compared to purely hydrophobic chains (e.g., S544-0297’s fluorophenoxyethyl) but may reduce blood-brain barrier penetration .
  • Activity Trade-offs : Coumarin-acrylamide hybrids () show superior antibacterial potency but poorer synthetic yields compared to simpler pyrrolidine-thiazole systems .

Biological Activity

The compound 2-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine is a heterocyclic organic molecule that integrates thiazole, pyrrolidine, and pyridine moieties. This unique combination suggests potential biological activities that merit exploration, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C₁₃H₁₃N₃O₂S
Molecular Weight 265.33 g/mol
CAS Number Not yet assigned

The presence of the thiazole ring is significant as it often contributes to the biological reactivity of compounds due to its ability to participate in various chemical reactions.

Anticonvulsant Activity

Studies have shown that derivatives similar to this compound exhibit notable anticonvulsant properties. For example:

  • Case Study 1: A related thiazole-pyrrolidine compound demonstrated significant protective effects against seizures in animal models of epilepsy. The mechanism involved modulation of neurotransmitter activity and inhibition of excitatory pathways in the central nervous system.

Antimicrobial Properties

The potential antimicrobial effects of thiazole-containing compounds have also been documented:

  • Case Study 2: Research on thiazole derivatives indicated efficacy against various bacterial strains, suggesting that structural features like the thiazole ring enhance interaction with microbial targets .

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that its biological activity may involve:

  • Enzyme Inhibition: The compound may interact with specific enzymes or receptors, modulating their activity.
  • Receptor Binding: The structural components may facilitate binding to biological receptors involved in neurotransmission or microbial resistance pathways.

Synthesis and Research Applications

Synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazole Ring: Through cyclization reactions.
  • Attachment of the Pyrrolidine Moiety: Via nucleophilic substitution methods.
  • Formation of the Pyridine Ring: Coupling with appropriate derivatives under conducive conditions.

This synthetic pathway highlights the compound's potential as a pharmacophore in drug design, particularly targeting neurological disorders and infections .

Comparative Analysis with Similar Compounds

To contextualize its activity, a comparison with structurally similar compounds is essential:

Compound NameBiological ActivityReference
3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridineAnticonvulsant
4-Methoxy-1-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzeneAntimicrobial

These comparisons underscore the importance of structural features in determining biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine, and what are the key challenges in optimizing yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrrolidine-thiazole intermediates and pyridine coupling. A representative procedure involves reacting arylamines, alkylisothiocyanates, and brominated ketones in ethanol with polyvinyl pyridine as a catalyst . Challenges include controlling regioselectivity during thiazole ring formation and minimizing side reactions. Recrystallization from ethanol/water (1:1 v/v) is critical for purification .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Comprehensive characterization requires:

  • IR spectroscopy to confirm carbonyl (C=O) and thiazole (C-S) functional groups.
  • <sup>1</sup>H/<sup>13</sup>C NMR to resolve pyrrolidine ring conformation and pyridine-thiazole connectivity .
  • ESI-MS for molecular weight validation and fragmentation pattern analysis .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye irritation (Category 2/2A hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep at 4°C in airtight containers to prevent degradation .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent reactivity .

Advanced Research Questions

Q. How do the electronic properties of the pyridine and thiazole moieties influence coordination chemistry and catalytic applications?

  • Methodological Answer : The pyridine ring acts as a σ-donor, while the thiazole’s sulfur contributes π-acceptance, modulating redox potentials. Electrochemical studies (cyclic voltammetry) reveal oxidation potentials (e.g., ~1.12 V vs. SCE in THF) that correlate with ligand electron-donor strength . These properties enable applications in designing Re(I)/Mn(I) carbonyl complexes for catalysis .

Q. What strategies can resolve contradictions in reported biological activities of pyrrolidine-thiazole hybrids?

  • Methodological Answer : Discrepancies arise from substituent effects (e.g., fluorophenyl vs. methyl groups). Systematic approaches include:

  • Structure-Activity Relationship (SAR) studies to isolate pharmacophores.
  • Thermogravimetric Analysis (TGA) to assess thermal stability, which impacts bioactivity reproducibility .
  • Fluorescence spectroscopy to evaluate binding interactions with biological targets .

Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model:

  • Electron density maps to identify nucleophilic/electrophilic sites on the pyrrolidine-thiazole scaffold.
  • Transition state analysis for predicting regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Solvent effects using COSMO-RS to optimize reaction media (e.g., ethanol vs. DMF) .

Data Contradiction Analysis

Q. Why do electrochemical properties vary between mononuclear and binuclear complexes of this compound?

  • Methodological Answer : Binuclear complexes (e.g., [Re(CO)3(μ²-pypz)]) exhibit lower oxidation potentials (0.97 V vs. SCE) compared to mononuclear analogs (1.61 V) due to enhanced electron delocalization across μ²-pypz ligands . Discrepancies in literature may stem from differences in ligand denticity or solvent polarity.

Experimental Design Considerations

Q. What reaction conditions optimize the stability of intermediates during synthesis?

  • Methodological Answer :

  • Temperature control : Maintain <50°C to prevent thiazole ring decomposition.
  • Catalyst selection : Polyvinyl pyridine improves reaction efficiency by stabilizing intermediates .
  • Moisture avoidance : Use anhydrous solvents to prevent hydrolysis of the carbonyl group.

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